N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including nucleophilic substitution, esterification, oxidation, and acylation processes. For example, starting from 2-chloroethanol, through nucleophilic substitution with sodium methanethiolate and esterification with pivaloyl chloride, specific intermediates can be obtained with high overall yield (Liu Dong-zhi, 2005)(Liu Dong-zhi, 2005). These methods underline the complexity and the meticulous approach required in the synthesis of such compounds.
Molecular Structure Analysis
Molecular structure analysis of similar compounds shows that they can possess non-planar structures, stabilized by intramolecular hydrogen bonds, as observed in certain derivatives (S. Atalay et al., 2016)(S. Atalay et al., 2016). Such structural features contribute to the unique physical and chemical properties of these molecules.
Chemical Reactions and Properties
Chemical reactions involving N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide and its analogs can be complex, involving various reaction mechanisms. For example, lithiation-fluoroacetylation reactions have been used as key steps in the synthesis of potent inhibitors, highlighting the importance of specific functional group transformations (T. Godany et al., 2011)(T. Godany et al., 2011).
Physical Properties Analysis
The physical properties of similar compounds can be significantly influenced by their molecular structures. For instance, the crystal structure analysis and solid state 13C NMR of derivatives have provided insights into the characteristics of the oxamide group, revealing the absence of pi conjugation across the oxalyl OC-CO bond (A. Temeriusz et al., 2001)(A. Temeriusz et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, can be elucidated through computational and experimental studies. For example, compounds with similar structures have been evaluated for their anti-proliferative activity, indicating the potential biological relevance of these molecules (Zhixu Zhou et al., 2021)(Zhixu Zhou et al., 2021).
Safety And Hazards
- This compound is not considered hazardous according to the OSHA Hazard Communication Standard.
- It is essential to handle it away from heat and sources of ignition.
Future Directions
- Investigate its potential biological activities and explore its applications in drug development.
Please note that additional research and experimental data are necessary to fully understand the compound’s properties and potential applications. If you need further details or have specific questions, feel free to ask! 😊
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-16(2,3)15(21)18-9-11-8-14(20)19(10-11)13-6-4-12(17)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHWVTSIAXJJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide |
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